molecular formula C7H5NO5 B12440434 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid

2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid

Cat. No.: B12440434
M. Wt: 183.12 g/mol
InChI Key: RYMODSJMRITVGB-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid is a heterocyclic compound with a pyridine ring structureIts unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method is efficient and yields the desired product with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-1,2-dihydropyridine-3,5-dicarboxylic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to act as a ligand and its potential biological activity further enhance its value as a research compound .

Properties

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

IUPAC Name

2-oxo-1H-pyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C7H5NO5/c9-5-4(7(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,8,9)(H,10,11)(H,12,13)

InChI Key

RYMODSJMRITVGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)C(=O)O

Origin of Product

United States

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